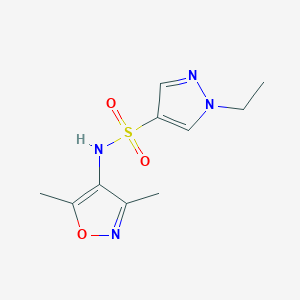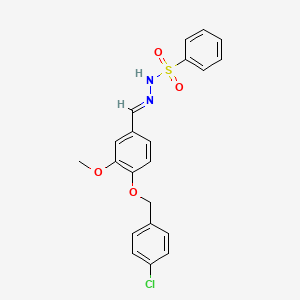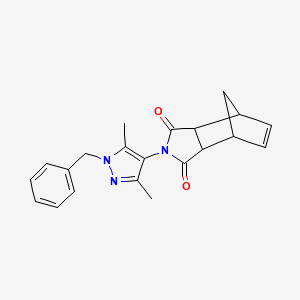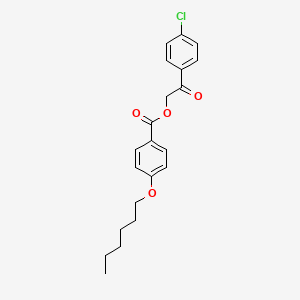![molecular formula C21H18Cl2F2N4O3 B10894502 2-(2,4-Dichlorophenoxy)-1-{4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethanone](/img/structure/B10894502.png)
2-(2,4-Dichlorophenoxy)-1-{4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy, difluoromethyl, furyl, and piperazino groups, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the formation of the dichlorophenoxy group through a nucleophilic substitution reaction. Subsequent steps involve the introduction of the difluoromethyl and furyl groups under controlled conditions, followed by the coupling with a piperazino moiety. The final step usually involves the formation of the ethanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its multifaceted mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroprop-P: ®-(+)-2-(2,4-Dichlorophenoxy)propionic acid.
Diclofop: (RS)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propionic acid.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C21H18Cl2F2N4O3 |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-1-[4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H18Cl2F2N4O3/c22-13-3-4-17(14(23)10-13)32-12-19(30)28-5-7-29(8-6-28)21-26-15(18-2-1-9-31-18)11-16(27-21)20(24)25/h1-4,9-11,20H,5-8,12H2 |
Clé InChI |
BLSIJKCNYWDZBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC(=CC(=N2)C(F)F)C3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B10894419.png)

![4-[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenol](/img/structure/B10894427.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10894429.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10894449.png)

![4-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B10894472.png)


![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10894495.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate](/img/structure/B10894515.png)

